4,6-difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
“[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone” is a chemical compound. It is structurally similar to 4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1COCCN1C2=NC3=C (C=C (C=C3S2)F)F
. This indicates that the compound contains a piperazine ring attached to a difluorobenzothiazole ring.
Scientific Research Applications
Antimicrobial Activity
The chemical compound [4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone and its derivatives exhibit antimicrobial activity, as demonstrated by the synthesis of new pyridine derivatives that include 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These compounds were evaluated for their in vitro antimicrobial activity against various strains of bacteria and fungi, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011).
Anti-tuberculosis Activity
Compounds containing the benzothiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new anti-mycobacterial chemotypes. Several of these compounds exhibited potential anti-tubercular activity in vitro against the Mycobacterium tuberculosis H37Rv strain, with some showing minimal inhibitory concentrations (MICs) in the low μM range. This suggests their potential as promising agents in the fight against tuberculosis (Pancholia et al., 2016).
Antileishmanial Activity
Synthesized derivatives of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents have shown significant in vitro antileishmanial activity against Leishmania major. This research highlights the role of substitution on amidine nitrogen in enhancing biological activity, with specific compounds demonstrating effectiveness in both promastigote and amastigote forms of the parasite (Tahghighi et al., 2011).
Future Directions
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O4S/c17-9-7-10(18)14-12(8-9)27-16(19-14)21-5-3-20(4-6-21)15(23)11-1-2-13(26-11)22(24)25/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSINMROUNVKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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